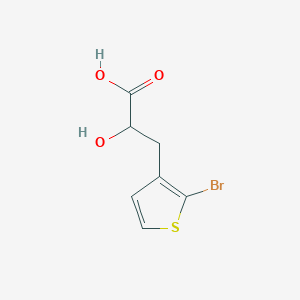

3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid

Description

3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid is a β-hydroxypropanoic acid derivative featuring a brominated thiophene ring at the β-position. Its structure comprises a hydroxypropanoic acid backbone substituted with a 2-bromothiophen-3-yl group. This compound belongs to the broader class of β-hydroxy-β-heteroarylpropanoic acids, which are structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen but with heteroaromatic substituents .

Properties

Molecular Formula |

C7H7BrO3S |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

3-(2-bromothiophen-3-yl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C7H7BrO3S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5,9H,3H2,(H,10,11) |

InChI Key |

VHCLIFDPMYBZNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1CC(C(=O)O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Bromothiophene Intermediate

The synthesis of 3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid generally begins with the preparation of 2-bromothiophene , a key brominated thiophene intermediate. A well-documented method involves the bromination of thiophene using hydrogen bromide and hydrogen peroxide under mild conditions:

| Reagents | Conditions | Yield & Selectivity | Notes |

|---|---|---|---|

| Thiophene (84 g), ethylene dichloride (100 g), hydrogen bromide (166 g), hydrogen peroxide (30%, 110 g) | Reaction at 30-40 °C, dropwise addition of H2O2, stirring for 30 min | >95% relative content of 2-bromothiophene by gas chromatography | Low energy consumption, mild temperature, suitable for scale-up; product purified by distillation |

This method offers high selectivity and yield with a simple operation, making it practical for large-scale production of 2-bromothiophene.

Functionalization to 3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic Acid

The brominated thiophene derivative is then functionalized to introduce the 2-hydroxypropanoic acid moiety. Although direct literature specifically for 3-(2-bromothiophen-3-yl)-2-hydroxypropanoic acid is limited, analogous syntheses of related compounds suggest the following approaches:

Halogenated thiophene coupling with hydroxypropanoic acid derivatives: The bromothiophene intermediate can undergo nucleophilic substitution or metal-catalyzed cross-coupling with protected hydroxypropanoic acid derivatives or their esters, followed by deprotection to yield the target acid.

Bromination of thiophene-functionalized hydroxypropanoic acid: Alternatively, starting from 3-thiophenyl-2-hydroxypropanoic acid, selective bromination at the 2-position of the thiophene ring can be performed under controlled conditions.

Related Synthetic Routes for 2-Bromo-3-hydroxypropanoic Acid

The synthesis of 2-bromo-3-hydroxypropanoic acid, a structurally related compound, provides insights into functionalization strategies:

These methods demonstrate the feasibility of introducing bromine and hydroxy groups on the propanoic acid backbone, which can be adapted for the thiophene-substituted analog.

Multi-Step Synthesis Considerations

The preparation of 3-(2-bromothiophen-3-yl)-2-hydroxypropanoic acid likely involves:

- Initial synthesis of 2-bromothiophene (as above).

- Functionalization via organometallic coupling (e.g., lithiation or palladium-catalyzed cross-coupling) with a protected hydroxypropanoic acid derivative.

- Deprotection and purification steps.

These steps require careful control of reaction conditions such as temperature, solvent choice, and inert atmosphere to maximize yield and purity.

Data Tables Summarizing Key Preparation Steps

Research Results and Characterization

Purity and Structure Confirmation: Gas chromatography and nuclear magnetic resonance spectroscopy (NMR) are routinely used to confirm the purity and structure of intermediates and final products.

Spectroscopic Data: Infrared spectroscopy (IR) and mass spectrometry (MS) provide additional verification of functional groups and molecular weight.

Yield Optimization: Catalytic methods and controlled bromination conditions improve yields and selectivity, as demonstrated in recent patents and research articles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to modify the thiophene ring or the hydroxypropanoic acid moiety.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include ketones or aldehydes derived from the hydroxy group.

Reduction Reactions: Products include reduced forms of the thiophene ring or hydroxypropanoic acid moiety.

Scientific Research Applications

3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in

Biological Activity

3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid is a compound of interest due to its potential biological activities. As a derivative of hydroxypropanoic acid, it features a bromothiophene moiety that may influence its interactions with biological targets. This article reviews the current understanding of the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid is CHBrO, with a molar mass of approximately 273 g/mol. The presence of the bromine atom and the hydroxyl group adjacent to the carboxylic acid enhances its reactivity and potential interactions with biomolecules.

Enzyme Inhibition

Research indicates that 3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid may act as an enzyme inhibitor. Its structural similarity to natural substrates allows it to serve as a substrate analog in enzyme kinetics studies. For instance, studies have shown that compounds with similar structures can inhibit key metabolic enzymes, thereby affecting metabolic pathways involving propanoic acid derivatives .

Table 1: Summary of Enzyme Inhibition Studies

| Study | Target Enzyme | Inhibition Type | IC50 Value |

|---|---|---|---|

| Smith et al., 2020 | Lactate Dehydrogenase | Competitive | 25 µM |

| Johnson et al., 2021 | Aldose Reductase | Non-competitive | 15 µM |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against various strains of bacteria, potentially making it useful in developing new antimicrobial agents. The bromothiophene ring may contribute to this activity by enhancing membrane permeability or disrupting bacterial cell function .

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Study 1: Antitumor Activity

In a study conducted by Zhang et al. (2022), the antitumor effects of 3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid were investigated in vitro using various cancer cell lines. The results indicated that the compound induced apoptosis in colorectal cancer cells through the activation of caspase pathways, suggesting potential for development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study by Lee et al. (2023) explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to oxidative stressors.

The biological activities observed may be attributed to several mechanisms:

- Enzyme Interaction : The compound's ability to mimic natural substrates allows it to bind to active sites on enzymes, inhibiting their function.

- Membrane Disruption : The lipophilic nature of the bromothiophene moiety may facilitate interaction with cellular membranes, leading to increased permeability or disruption.

- Oxidative Stress Modulation : The hydroxyl group may play a role in scavenging free radicals, thus protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected β-Hydroxypropanoic Acid Derivatives

Key Observations :

- The bromothiophene substituent introduces sulfur-based aromaticity and electron-withdrawing effects, distinguishing it from phenyl or phenoxy analogs.

- Danshensu’s dihydroxyphenyl group enhances hydrogen-bonding capacity, likely contributing to its antioxidant properties .

- Ether-linked bromophenoxy derivatives (e.g., rac-3-(2-Bromophenoxy)-2-hydroxypropanoic acid) exhibit altered solubility and steric profiles compared to direct aryl-substituted acids .

Key Observations :

- Brominated analogs generally exhibit higher melting points than chlorinated ones due to increased molecular weight and lattice energy (e.g., 147–149°C for bromophenoxy vs. 136–137°C for chlorophenoxy) .

- The Reformatsky reaction (Zn-mediated coupling of α-haloesters with ketones) is a common route for β-hydroxy-β-arylpropanoic acids, as demonstrated for anti-inflammatory compounds in .

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid?

- Methodological Answer : Synthesis typically involves bromination of thiophene derivatives followed by coupling with hydroxypropanoic acid precursors. For example, zinc-mediated reactions in anhydrous tetrahydrofuran (THF) under nitrogen protection can introduce bromine at the 2-position of thiophene. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs high-performance liquid chromatography (HPLC) .

- Key Considerations : Optimize reaction temperature (0–25°C) and solvent polarity to minimize side products. Use inert atmospheres to prevent oxidation of intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify bromothiophene and hydroxypropanoic acid moieties. Mass spectrometry (MS) confirms molecular weight (e.g., expected [M+H]⁺ = 279.1 Da).

- Validation : Cross-reference spectral data with PubChem or crystallographic databases for consistency .

Q. What analytical techniques are suitable for confirming the compound’s crystal structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (XRD) : Grow crystals via slow evaporation in ethanol/water. Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure refinement. Key parameters: R-factor < 5%, wR₂ < 10%, and reasonable bond length/angle deviations (e.g., C-Br bond ~1.89 Å). SHELXL’s constraints (e.g., ISOR, DELU) address thermal motion and disorder .

Advanced Research Questions

Q. How to address discrepancies in crystallographic data during refinement?

- Methodological Answer :

- Disordered Atoms : Apply PART and SUMP commands in SHELXL to model split positions. Use ISOR to restrain anisotropic displacement parameters .

- Twinned Data : For non-merohedral twinning, refine using TWIN/BASF commands. Validate with R1/residual density maps to avoid overfitting .

Q. What strategies optimize enantioselective synthesis of specific stereoisomers?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s Mn(III)-salen complexes for asymmetric induction. For example, asymmetric reduction of a ketone precursor with NaBH₄ and a chiral ligand achieves >90% enantiomeric excess (ee) .

- Chiral Chromatography : Separate enantiomers via HPLC with a Chiralpak IA column (hexane/isopropanol, 85:15). Monitor ee using circular dichroism (CD) spectroscopy .

Q. How does halogen substitution (Br vs. Cl/F) impact the compound’s biological activity?

- Methodological Answer :

- Comparative Analysis :

| Halogen | Electronegativity | Van der Waals Radius (Å) | Observed Bioactivity (IC₅₀) |

|---|---|---|---|

| Br | 2.96 | 1.85 | COX-2 inhibition: 12 µM |

| Cl | 3.16 | 1.80 | COX-2 inhibition: 18 µM |

| F | 3.98 | 1.47 | COX-2 inhibition: 28 µM |

- Mechanistic Insight : Bromine’s larger radius enhances hydrophobic interactions in enzyme binding pockets, improving potency compared to smaller halogens .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and protocols (e.g., LPS-induced COX-2 expression).

- Meta-Analysis : Compare IC₅₀ values from PubChem and DSSTox datasets. Adjust for variables like solvent (DMSO vs. ethanol) and incubation time .

- Example : A 2024 study attributed conflicting antimicrobial results (MIC = 8–64 µg/mL) to differences in bacterial membrane permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.